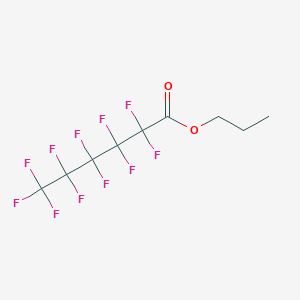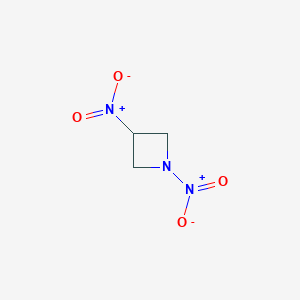![molecular formula C12H23ClF2O2Si B14279428 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal CAS No. 138467-12-6](/img/structure/B14279428.png)
5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, a chloro substituent, and two fluorine atoms on a hexanal backbone. This compound is of interest in organic synthesis due to its unique reactivity and stability, particularly in the context of protecting group chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The chlorination and fluorination steps can be achieved using reagents like thionyl chloride (SOCl2) and diethylaminosulfur trifluoride (DAST), respectively .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal undergoes various chemical reactions, including:
Substitution: The chloro substituent can be replaced by nucleophiles like alkoxides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in pyridine.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkoxides in alcohol solvents, amines in aprotic solvents.
Major Products Formed
Oxidation: 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanoic acid.
Reduction: 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanol.
Substitution: 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-alkoxy-6,6-difluorohexanal or 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-amino-6,6-difluorohexanal.
Wissenschaftliche Forschungsanwendungen
5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal is utilized in various scientific research applications:
Wirkmechanismus
The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal involves its reactivity as an aldehyde and the stability conferred by the TBDMS protecting group. The molecular targets and pathways include:
Aldehyde Reactivity: The aldehyde group can undergo nucleophilic addition reactions, forming various adducts depending on the nucleophile.
Protecting Group Stability: The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used as a protecting reagent for alcohols, amines, and carboxylic acids.
tert-Butyldiphenylsilyl chloride (TBDPS-Cl): Similar to TBDMS-Cl but offers greater stability against acidic hydrolysis.
tert-Butyldimethylsilanol: Used in the synthesis of enol silyl ethers and as an initiator for polymerization reactions.
Uniqueness
5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal is unique due to the combination of its protecting group, halogen substituents, and aldehyde functionality. This combination allows for selective reactivity and stability, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
138467-12-6 |
|---|---|
Molekularformel |
C12H23ClF2O2Si |
Molekulargewicht |
300.84 g/mol |
IUPAC-Name |
5-[tert-butyl(dimethyl)silyl]oxy-6-chloro-6,6-difluorohexanal |
InChI |
InChI=1S/C12H23ClF2O2Si/c1-11(2,3)18(4,5)17-10(12(13,14)15)8-6-7-9-16/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
PZUKGDGVCUYURT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CCCC=O)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)
![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)

![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)




![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)




